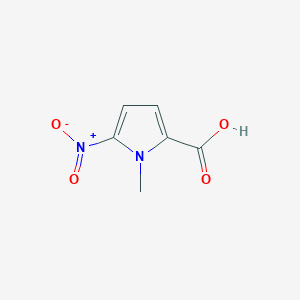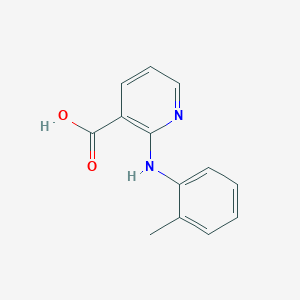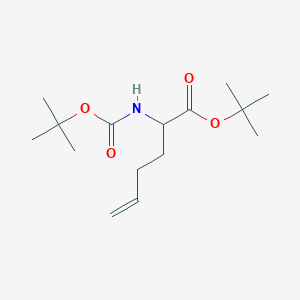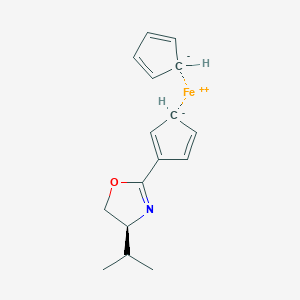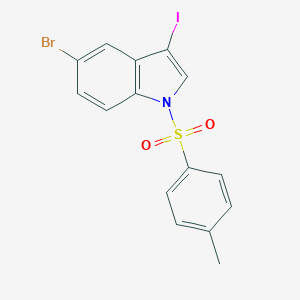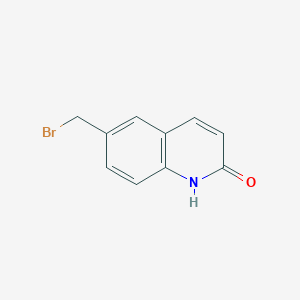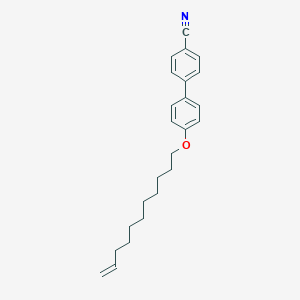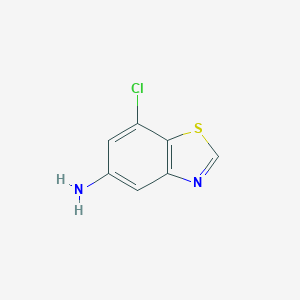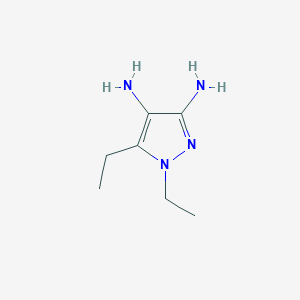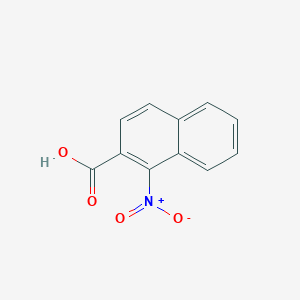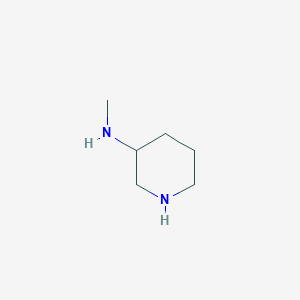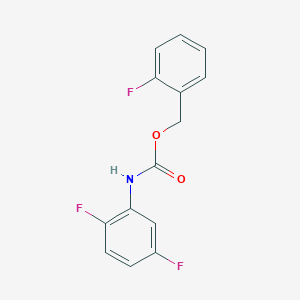
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as DFCF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
DFCF has been studied extensively for its potential pharmacological applications. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DFCF has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of DFCF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Specifically, DFCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
DFCF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DFCF has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, DFCF has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFCF has several advantages for lab experiments, including its high purity and low toxicity. However, one limitation of DFCF is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DFCF. One area of interest is the development of DFCF as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFCF and its potential effects on other biological pathways. Finally, research is needed to optimize the synthesis method of DFCF to improve yields and purity.
Métodos De Síntesis
The synthesis of DFCF is a multi-step process that involves the reaction of (2-fluorophenyl)methylamine with 2,5-difluorophenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound, DFCF. This synthesis method has been optimized to produce high yields of DFCF with high purity.
Propiedades
Número CAS |
198879-58-2 |
|---|---|
Nombre del producto |
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate |
Fórmula molecular |
C14H10F3NO2 |
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-12(17)13(7-10)18-14(19)20-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,18,19) |
Clave InChI |
NOIIZKLGKVNXEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F |
SMILES canónico |
C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F |
Sinónimos |
Carbamic acid, (2,5-difluorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)
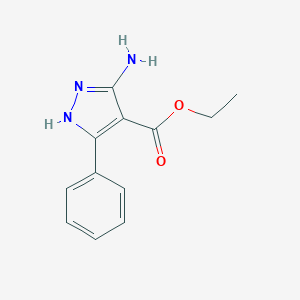
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
